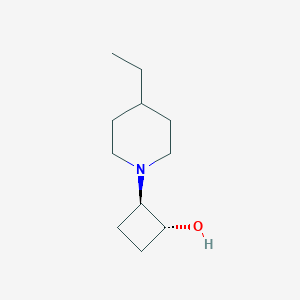![molecular formula C7H15NO2 B1485608 trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2159212-91-4](/img/structure/B1485608.png)
trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol (THPC) is an organic compound with a cyclobutane ring structure. It is a derivative of cyclobutanol, a class of compounds found in nature. THPC is a versatile compound with a wide range of applications in science and industry. It has been used as a surfactant in cosmetics, as an intermediate in the synthesis of pharmaceuticals, and in the production of polymers. It is also used as a starting material in the synthesis of other organic compounds.
Mechanism Of Action
The mechanism of action of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of aqueous solutions and allowing molecules to move more freely. It has also been suggested that trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol may act as an inhibitor of certain enzymes, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol are not well understood. However, it has been suggested that trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol may act as an antioxidant, reducing the production of reactive oxygen species in the body. It has also been suggested that trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol may have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
Trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol is a relatively safe compound and can be used in laboratory experiments without posing a risk to human health. It is also relatively inexpensive and easy to obtain. However, it is volatile and can be difficult to handle. Its low solubility in water can also limit its use in certain experiments.
Future Directions
1. Further research into the mechanism of action of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol and its potential therapeutic applications.
2. Development of new methods for the synthesis of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol from renewable resources.
3. Investigation of the effects of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol on other biochemical and physiological processes.
4. Exploration of the potential uses of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol in the food and cosmetics industries.
5. Research into the environmental impact of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol and its potential toxicity.
6. Development of new methods for the detection and quantification of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol.
7. Investigation of the potential use of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol as a delivery system for drugs and other therapeutic agents.
8. Exploration of the potential applications of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol in the field of nanotechnology.
9. Investigation of the potential use of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol as a surfactant in industrial processes.
10. Development of new methods for the synthesis of derivatives of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol.
Scientific Research Applications
Trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used as a model compound in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. It has also been used to study the mechanism of action of various drugs, as well as to study the pharmacokinetics of drugs.
properties
IUPAC Name |
(1R,2R)-2-(3-hydroxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-1-4-8-6-2-3-7(6)10/h6-10H,1-5H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWIBPXQWUMDEY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)

![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)

![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)

